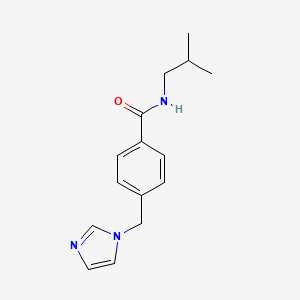![molecular formula C28H30ClNO3 B6057958 4-{[2-(4-ethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methyl}morpholine hydrochloride](/img/structure/B6057958.png)
4-{[2-(4-ethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methyl}morpholine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-{[2-(4-ethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methyl}morpholine hydrochloride is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of chromene derivatives, which have been reported to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 4-{[2-(4-ethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methyl}morpholine hydrochloride is not fully understood. However, it has been reported to exert its biological activities through various mechanisms, including inhibition of cell proliferation, induction of apoptosis, inhibition of viral replication, and modulation of inflammatory pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been investigated in several studies. It has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the replication of several viruses, including HIV, HCV, and influenza virus. In addition, this compound has been reported to exhibit anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-{[2-(4-ethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methyl}morpholine hydrochloride in lab experiments include its potential therapeutic applications, its wide range of biological activities, and its easy synthesis method. However, the limitations of using this compound in lab experiments include its low solubility in water, which may affect its bioavailability, and its potential toxicity, which requires careful handling and safety precautions.
Orientations Futures
The potential therapeutic applications of 4-{[2-(4-ethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methyl}morpholine hydrochloride in various diseases, including cancer, viral infections, and inflammatory disorders, warrant further investigation. Future studies should focus on elucidating the mechanism of action of this compound and identifying its molecular targets. In addition, efforts should be made to improve the solubility and bioavailability of this compound to enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of 4-{[2-(4-ethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methyl}morpholine hydrochloride involves the reaction of 4-phenylcoumarin and 4-ethoxybenzaldehyde in the presence of morpholine and p-toluenesulfonic acid as a catalyst. The reaction is carried out in ethanol under reflux conditions, and the product is purified by recrystallization from methanol. The yield of the product is reported to be around 70%.
Applications De Recherche Scientifique
The compound 4-{[2-(4-ethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methyl}morpholine hydrochloride has been reported to exhibit a wide range of biological activities, including anticancer, antiviral, anti-inflammatory, and antioxidant properties. Several studies have investigated the potential therapeutic applications of this compound in various diseases, including cancer, viral infections, and inflammatory disorders.
Propriétés
IUPAC Name |
4-[[2-(4-ethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methyl]morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO3.ClH/c1-2-31-23-14-12-22(13-15-23)28-25(20-29-16-18-30-19-17-29)27(21-8-4-3-5-9-21)24-10-6-7-11-26(24)32-28;/h3-15,27H,2,16-20H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQNJEORYJNBML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(C(C3=CC=CC=C3O2)C4=CC=CC=C4)CN5CCOCC5.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(7-hydroxy-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B6057879.png)
![N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-4-methoxy-3-nitrobenzamide](/img/structure/B6057880.png)

![3-(acetylamino)-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}benzamide](/img/structure/B6057885.png)
![2-methyl-1-[(1-propionyl-4-piperidinyl)carbonyl]piperidine](/img/structure/B6057896.png)
![1-(4-methoxyphenoxy)-3-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-2-propanol dihydrochloride](/img/structure/B6057900.png)
![3-(3-methoxyphenyl)-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)propanamide](/img/structure/B6057907.png)
![N-cyclopropyl-3-[1-(2,6-dimethyl-5-hepten-1-yl)-4-piperidinyl]propanamide](/img/structure/B6057920.png)

![N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6057940.png)
![1-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-4-(methoxymethyl)piperidine](/img/structure/B6057954.png)
![7-(2,2-dimethylpropyl)-2-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6057963.png)
![N-(3-chloro-4-methylphenyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6057970.png)
